Tert-butyl (3R,5S)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3R,5S)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate is a chemical compound with a molecular weight of 252.36 . The compound is in liquid form .
Synthesis Analysis
The synthesis of Tert-butyl (3R,5S)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate involves the use of carbonyl reductases . A self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy was developed . This biocatalyst achieved in situ cofactor regeneration and showed the activity recovery of 77.93% and the specific activity of 70.45 U/g . Asymmetric synthesis of (3R,5S)-CDHH using SCR-NADP+@LX-1000HAA showed high enantioselectivity (> 99% e.e.) and yield (98.54%) .
Molecular Structure Analysis
The molecular structure of Tert-butyl (3R,5S)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate is characterized by the crowded tert-butyl group . This group elicits a unique reactivity pattern, which is highlighted by its characteristic applications .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Tert-butyl (3R,5S)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate are characterized by the excellent activity of carbonyl reductases . These reductases show excellent activity for the biosynthesis of (3R,5S)-CDHH .
Physical And Chemical Properties Analysis
Tert-butyl (3R,5S)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate is a liquid compound with a molecular weight of 252.36 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
The compound has been synthesized through various methods aiming at obtaining specific enantiomers and derivatives for further applications in chemical synthesis. For example, Studer, Hintermann, and Seebach (1995) elaborated on the synthesis and applications of a new chiral auxiliary derived from L-alanine, which plays a pivotal role in dipeptide synthesis and the preparation of enantiomerically pure acids. This study demonstrates the versatility of tert-butyl-based compounds in facilitating complex chemical transformations with high enantiomeric ratios (Studer, Hintermann, & Seebach, 1995).
Kolter, Rübsam, Giannis, and Nieger (1996) investigated the structural aspects of a related tert-butyl oxycarbonyl compound, highlighting its distorted half-chair configuration and the formation of hydrogen bonds. This work underscores the importance of molecular structure in determining the reactivity and interaction capabilities of such compounds (Kolter, Rübsam, Giannis, & Nieger, 1996).
Applications in Chemical Synthesis
Moskalenko and Boev (2014) detailed the synthesis of piperidine derivatives fused with oxygen heterocycles, utilizing tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone. This work illustrates the compound's utility in generating cis-isomers of N-Boc piperidine derivatives, showcasing its role in the stereoselective synthesis of complex molecules (Moskalenko & Boev, 2014).
Muskiet, Stratingh, Stob, and Wolthers (1981) developed a capillary gas-chromatographic method for determining tert-butyldimethylsilyl derivatives of catecholamine metabolites and serotonin in urine, demonstrating the compound's applicability in analytical chemistry for medical diagnostics (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Furthermore, Cheng et al. (2006) discovered a class of malonyl-coenzyme A decarboxylase inhibitors, showcasing the potential of tert-butyl-based compounds in developing cardioprotective agents. This highlights the broader implications of such compounds in medicinal chemistry and therapeutic applications (Cheng et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (3S,5R)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-7-8-16-11(2)9-15(10-12(16)3)13(17)18-14(4,5)6/h1,11-12H,8-10H2,2-6H3/t11-,12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWDXVMMNAFISJ-TXEJJXNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1CC#C)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1CC#C)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.